molecular formula C15H21ClN4O3S B11116536 N-(3-chlorophenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}methanesulfonamide

N-(3-chlorophenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Cat. No.: B11116536
M. Wt: 372.9 g/mol
InChI Key: KPOQCYYOOMARSY-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}METHANESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a piperidine ring, and a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}METHANESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a phenyl ring, followed by the introduction of a piperidine ring through a series of nucleophilic substitution reactions. The final step often involves the formation of the methanesulfonamide group under specific reaction conditions, such as the use of sulfonyl chlorides and appropriate bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with modified structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-CHLOROPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}METHANESULFONAMIDE include other sulfonamide derivatives and piperidine-containing compounds. Examples include:

  • N-(4-CHLOROPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}METHANESULFONAMIDE
  • N-(3-BROMOPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}METHANESULFONAMIDE

Uniqueness

The uniqueness of N-(3-CHLOROPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}METHANESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21ClN4O3S

Molecular Weight

372.9 g/mol

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C15H21ClN4O3S/c1-19-8-6-13(7-9-19)17-18-15(21)11-20(24(2,22)23)14-5-3-4-12(16)10-14/h3-5,10H,6-9,11H2,1-2H3,(H,18,21)

InChI Key

KPOQCYYOOMARSY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=NNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C)CC1

Origin of Product

United States

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